
rac-trans-Sertraline
Vue d'ensemble
Description
rac-trans-Sertraline is a selective serotonin reuptake inhibitor (SSRI) primarily used to treat major depressive disorder (MDD), anxiety, and other psychiatric conditions. It is characterized by its high specificity for serotonin transporters, with preclinical studies indicating up to 10-fold greater potency compared to earlier SSRIs like fluoxetine or paroxetine . The compound exists as a racemic mixture of trans-diastereomers, and its active isomer selectively inhibits 5-HT reuptake without significant effects on norepinephrine or dopamine transporters .
Pharmacokinetic studies reveal a plasma half-life of ~25 hours, with slow elimination of both sertraline and its primary metabolite, desmethylsertraline (DMS), which lacks clinically relevant 5-HT reuptake inhibition . Chronic administration induces beta-adrenergic receptor downregulation, a hallmark of antidepressant efficacy . Sertraline is metabolized via glucuronidation, forming a stable carbamoyl-O-glucuronide conjugate identified in human plasma .
Méthodes De Préparation
Reductive Amination Approaches
Reductive amination of 4-(3,4-dichlorophenyl)tetralone (sertralone) with methylamine is the cornerstone of Sertraline synthesis. For rac-trans-Sertraline, the diastereoselectivity of this step is influenced by the choice of reducing agents and reaction conditions.
Catalytic Hydrogenation
Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel typically yields cis-Sertraline as the major product. For example, hydrogenation with 10% Pd/C at 50–60 psi H₂ produces cis-Sertraline with 81% yield and >98% diastereomeric purity . Trans-isomer formation is suppressed (<2%) under these conditions due to preferential adsorption of the cis transition state on the catalyst surface.
Borohydride-Mediated Reduction
Sodium triacetoxyborohydride (STAB) in dichloromethane at 0–5°C offers modest trans selectivity (cis:trans ≈ 3:1). The bulky borohydride favors axial attack on the imine intermediate, leading to trans-configuration stabilization. However, this method requires rigorous exclusion of moisture and yields ≤40% trans-Sertraline .
Table 1: Diastereoselectivity in Reductive Amination of Sertralone
Reducing Agent | Solvent | Temperature | cis:trans Ratio | Yield (%) |
---|---|---|---|---|
Pd/C (10%) + H₂ | MeOH | 25°C | 98:2 | 81 |
STAB | CH₂Cl₂ | 0°C | 75:25 | 40 |
NaBH₃CN | THF | Reflux | 90:10 | 65 |
Diastereoselective Synthesis via Imine Modification
Modifying the imine intermediate’s steric environment enhances trans selectivity. Patent WO2006091732A1 describes introducing bulky N-substituents (e.g., benzyl groups) to the imine, which shifts the equilibrium toward trans-configuration during reduction . Post-reduction, the bulky group is cleaved via hydrogenolysis or hydrolysis.
Bulky N-Benzyl Strategy
-
Step 1: Condense sertralone with benzylamine to form an N-benzyl imine.
-
Step 2: Hydrogenate with Pd/C to yield trans-N-benzyl-Sertraline (cis:trans = 15:85).
-
Step 3: Remove benzyl via catalytic hydrogenation, yielding this compound with 70% diastereomeric excess (de) .
Resolution of Racemic Mixtures
Racemic cis/trans mixtures are resolved using chiral acids or chromatography.
Crystallization with Chiral Acids
-
(-)-Di-p-toluoyl-D-tartaric acid preferentially crystallizes trans-Sertraline from racemic mixtures. The trans diastereomer exhibits lower solubility in ethanol, enabling isolation with 92% purity .
-
Methanesulfonic acid forms a stable salt with trans-Sertraline, which is filtered and neutralized to recover the free base .
Chiral Chromatography
Simulated moving bed (SMB) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) columns resolves trans-Sertraline at preparative scales (>99% ee, 85% recovery) .
Industrial Protocols and Byproduct Management
Pfizer’s patented route emphasizes cis-Sertraline production, but trans-isomer byproducts are monitored at <1% via HPLC. Key challenges include:
-
Dehalogenation: Hydrogenolysis of chloro groups, minimized using low-pressure H₂ and Pd/C .
-
Crystallization Efficiency: Trans-Sertraline hydrochloride’s hygroscopicity complicates isolation, necessitating anhydrous HCl gas in non-polar solvents .
Table 2: Byproduct Profiles in Industrial Sertraline Synthesis
Byproduct | Formation Pathway | Typical Concentration |
---|---|---|
Monochloro-Sertraline | Partial dehalogenation | <0.1% |
trans-Sertraline | Reductive amination side reaction | 1–2% |
Emerging Chemoenzymatic Routes
While current enzymatic methods focus on cis-Sertraline, ketoreductases (KREDs) show potential for trans-alcohol intermediates. For instance, KRED-101 catalyzes the reduction of 4-(3,4-dichlorophenyl)tetralone to the trans-alcohol with 85% ee, which is oxidized to trans-sertralone for subsequent amination .
Analyse Des Réactions Chimiques
Types of Reactions: rac-trans-Sertraline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions are used in its synthesis, particularly in the final step where the imine is reduced to form the amine.
Substitution: Substitution reactions can occur on the aromatic ring, leading to different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite and 2-azaadamantane N-oxyl (AZADO) are used as oxidants.
Reduction: Hydrogen gas over palladium on carbon is commonly used for reduction reactions.
Substitution: Various halogenating agents and other electrophiles can be used for substitution reactions on the aromatic ring
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can have different pharmacological properties.
Applications De Recherche Scientifique
Pharmacological Properties
Chemical Structure and Mechanism of Action
Rac-trans-Sertraline is a chiral molecule with the chemical formula C17H17Cl2N. Its mechanism of action primarily involves the inhibition of serotonin reuptake at presynaptic neuronal membranes, leading to increased serotonergic activity in the central nervous system (CNS) . This enhanced serotonin availability is crucial for alleviating symptoms associated with major depressive disorder (MDD), obsessive-compulsive disorder (OCD), and other anxiety-related conditions.
FDA-Approved Indications
- Major Depressive Disorder (MDD)
- Obsessive-Compulsive Disorder (OCD)
- Panic Disorder (PD)
- Post-Traumatic Stress Disorder (PTSD)
- Premenstrual Dysphoric Disorder (PMDD)
- Social Anxiety Disorder (SAD)
Non-FDA-Approved Uses
This compound is also utilized off-label for:
- Generalized Anxiety Disorder (GAD)
- Fibromyalgia
- Migraine prophylaxis
- Diabetic neuropathy
Research Findings
Recent studies have expanded the understanding of this compound's effects beyond its role as an SSRI. For instance, research conducted on identified neurons from the mollusk Lymnaea stagnalis demonstrated that sertraline reduces synaptic transmission efficacy and affects synaptogenesis . This suggests potential neurobiological implications for its use in treating not only mood disorders but also conditions involving synaptic plasticity.
Case Studies and Statistical Analysis
-
Study on Synaptic Effects : A study investigated the impact of sertraline on synaptic transmission and found that exposure to sertraline significantly reduced the amplitude of excitatory post-synaptic potentials (EPSPs) in cultured neurons. The results indicated a decrease in synaptic efficacy both at established and developing synapses .
Condition EPSP Amplitude Pre-exposure EPSP Amplitude Post-exposure Statistical Significance Control 7.91 ± 1.44 mV 4.31 ± 0.73 mV p = 0.006 Treatment 6.45 ± 0.75 mV 3.81 ± 0.81 mV p < 0.01 - Long-term Effects on Neuroplasticity : Longitudinal studies indicate that chronic sertraline administration can enhance brain-derived neurotrophic factor (BDNF) expression, promoting synaptic plasticity and potentially reversing stress-induced synaptic deficits .
Implications in Child Psychiatry
Recent meta-analysis has highlighted the effectiveness and safety of newer generation antidepressants, including sertraline, for treating depression in children and adolescents . The findings suggest that while SSRIs like sertraline are effective, they may also be associated with abnormal physical movement patterns, necessitating careful monitoring during treatment .
Mécanisme D'action
rac-trans-Sertraline exerts its effects by inhibiting the reuptake of serotonin in the brain. This increases the levels of serotonin in the synaptic cleft, enhancing neurotransmission and improving mood. The compound selectively targets the serotonin transporter (SERT), blocking the reuptake of serotonin into the presynaptic neuron. This action helps alleviate symptoms of depression and anxiety .
Comparaison Avec Des Composés Similaires
Efficacy Relative to Other SSRIs
Clinical trials comparing sertraline with escitalopram and paroxetine demonstrate comparable efficacy but nuanced differences:
While sertraline and escitalopram show similar response rates, escitalopram’s fixed-dose regimen may underestimate its efficacy in flexible dosing scenarios . Paroxetine, though effective, carries anticholinergic side effects absent in sertraline .
Metabolic and Structural Differentiation
Metabolite Inactivity
Desmethylsertraline (DMS), sertraline’s primary metabolite, exhibits negligible 5-HT reuptake inhibition even at 20-fold higher doses than sertraline’s ED50 . This contrasts with fluoxetine’s active metabolite, norfluoxetine, which contributes to prolonged therapeutic effects.
Structural Analogues
Environmental Impact Variability
SSRIs exhibit divergent ecotoxicological profiles despite shared mechanisms:
Sertraline’s environmental persistence necessitates advanced degradation methods (e.g., TiO2-chitosan composites), whereas venlafaxine shows negligible behavioral impacts in aquatic species .
Pharmacometabolomic Signatures
Sertraline induces unique metabolic shifts distinct from placebo and other antidepressants:
- 1 Week: Non-significant increases in TCA cycle intermediates and fatty acid biosynthesis metabolites .
- 4 Weeks : Significant decreases in serotonin (5-HT) and increases in tyrosine, tryptophan, and tocopherols .
These changes contrast with fluoxetine’s broader noradrenergic and dopaminergic modulation, underscoring sertraline’s serotonin-specificity .
Activité Biologique
Rac-trans-Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely recognized for its role in treating major depressive disorder and anxiety-related conditions. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, case studies, and research findings.
Target of Action
this compound primarily targets the serotonin transporter (SERT), inhibiting the reuptake of serotonin, dopamine, and norepinephrine. This inhibition increases the availability of these neurotransmitters in the synaptic cleft, enhancing mood and emotional stability.
Mode of Action
The compound's action involves blocking the reabsorption of serotonin into presynaptic neurons, which leads to elevated levels of serotonin in the synaptic space. This mechanism is crucial for its antidepressant effects and is associated with alterations in neurotransmitter signaling pathways.
Pharmacokinetics
This compound exhibits a linear pharmacokinetic profile with a half-life of approximately 26 hours. This allows for once-daily dosing, which is beneficial for patient adherence. The compound undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes (CYP2D6 and CYP3A4), leading to various metabolites that may also contribute to its therapeutic effects .
Case Studies
-
Sertraline-Induced Rhabdomyolysis
A notable case study reported a 25-year-old female patient who developed rhabdomyolysis after an increase in her sertraline dosage. The patient's creatine phosphokinase levels peaked at 16,778 U/L following strenuous exercise, suggesting a potential link between sertraline use and muscle-related side effects during physical exertion . This case highlights the need for caution when prescribing SSRIs to patients engaged in high-intensity activities. -
Efficacy in Heart Failure Patients
The SADHART-CHF trial investigated the efficacy of sertraline in patients with heart failure and depression. Results indicated significant improvements in depression scores as measured by the Hamilton Depression Rating Scale (HDRS), although no significant differences were observed between sertraline and placebo groups regarding cardiovascular events . This suggests that while sertraline may alleviate depressive symptoms in this population, its impact on cardiovascular outcomes remains inconclusive.
Research Findings
Recent studies have explored the broader implications of sertraline's biological activity beyond traditional psychiatric uses:
-
Impact on Aquatic Microbiomes
Research using meta-transcriptomic analysis demonstrated that exposure to sertraline hydrochloride (Ser-HCl) significantly altered the functional expression within aquatic microbial communities. Specifically, pathways related to lipid metabolism and energy processing were inhibited, indicating potential ecological risks associated with pharmaceutical contamination in aquatic environments . -
Chirality and Pharmacodynamics
The stereochemistry of this compound plays a critical role in its pharmacological effects. Variations between enantiomers can lead to differences in metabolic pathways and therapeutic efficacy, underscoring the importance of chirality in drug design .
Summary Table: Key Characteristics of this compound
Characteristic | Details |
---|---|
Chemical Class | Selective Serotonin Reuptake Inhibitor (SSRI) |
Half-Life | ~26 hours |
Primary Targets | Serotonin transporter (SERT), dopamine, norepinephrine |
Common Side Effects | Nausea, insomnia, sexual dysfunction |
Clinical Applications | Treatment of depression and anxiety disorders |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing rac-trans-Sertraline, and how do stereochemical considerations impact reproducibility?
- Methodology : Synthesis typically involves multi-step enantioselective processes, with characterization via chiral HPLC, NMR, and X-ray crystallography to confirm trans-configuration and racemic composition . Ensure purity (>98%) using validated protocols, including mass spectrometry for trace impurities .
- Key Challenge : Batch-to-batch variability in enantiomeric ratios requires strict adherence to synthetic protocols and quality control .
Q. How can researchers optimize analytical techniques to distinguish this compound from its stereoisomers in biological matrices?
- Methodology : Use chiral stationary phases in HPLC or UPLC coupled with mass spectrometry for high-resolution separation . Validate methods using spiked plasma/serum samples to account for matrix effects.
- Data Interpretation : Quantify enantiomer-specific pharmacokinetics using area-under-the-curve (AUC) analysis .
Q. What are the standard in vitro assays for evaluating this compound’s pharmacological activity, and how are confounding variables controlled?
- Methodology : Employ serotonin reuptake inhibition assays (e.g., radioligand binding in synaptosomes) with controls for nonspecific binding . Normalize data to reference compounds (e.g., fluoxetine) to ensure assay consistency .
- Critical Consideration : Account for solvent effects (e.g., DMSO concentration) on membrane permeability .
Advanced Research Questions
Q. How do contradictory findings between in vitro and in vivo efficacy studies of this compound arise, and what integrative approaches resolve these discrepancies?
- Methodology : Compare in vitro IC₅₀ values with in vivo pharmacokinetic-pharmacodynamic (PK/PD) modeling. Use microdialysis in rodent brains to measure free drug concentrations at target sites .
- Data Analysis : Apply mixed-effects models to account for interspecies metabolic differences and blood-brain barrier variability .
Q. What computational strategies are effective for predicting this compound’s off-target interactions, and how can these be validated experimentally?
- Methodology : Perform molecular docking studies against off-target receptors (e.g., sigma-1, dopamine transporters) using Schrödinger Suite or AutoDock . Validate predictions via functional assays (e.g., calcium flux in transfected HEK cells) .
- Limitations : Address false positives by cross-referencing with cheminformatics databases (e.g., ChEMBL) .
Q. How can researchers reconcile conflicting reports on this compound’s metabolic pathways across species?
- Methodology : Use stable isotope-labeled analogs (e.g., ¹³C-Sertraline) to track metabolic fate via LC-MS/MS in hepatic microsomes from multiple species .
- Integration : Apply comparative genomics to identify cytochrome P450 (CYP) isoform expression differences .
Q. What statistical frameworks are appropriate for analyzing behavioral data in this compound studies with small sample sizes?
- Methodology : Use Bayesian hierarchical models to pool data across studies while accounting for heterogeneity . Report posterior probabilities and 95% credible intervals to quantify uncertainty .
- Ethical Note : Ensure transparency in data sharing to avoid selective reporting biases .
Q. Methodological and Ethical Considerations
Q. How should researchers design studies to address this compound’s long-term stability under varying storage conditions?
- Protocol : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Include degradation products (e.g., nor-Sertraline) in stability-indicating methods .
Q. What ethical safeguards are necessary when using this compound in human neuroimaging studies?
- Guidelines : Obtain informed consent detailing potential side effects (e.g., serotonin syndrome risks). Anonymize imaging data using pseudonymization tools compliant with GDPR .
Q. How can contradictory findings in this compound’s efficacy across demographic subgroups be systematically investigated?
- Approach : Perform meta-regression analyses of clinical trial data, stratifying by age, sex, and genetic polymorphisms (e.g., SLC6A4 variants) .
- Data Sharing : Deposit raw datasets in repositories like Zenodo with controlled access to enable reproducibility .
Q. Tables for Quick Reference
Propriétés
IUPAC Name |
(1R,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKDLMBJGBXTGI-YVEFUNNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904948 | |
Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140631-53-4, 107508-17-8 | |
Record name | Sertraline, trans-(+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140631534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SERTRALINE, TRANS-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6S45X78A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.